Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
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Overview
Description
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Mild heating (50-70°C) to facilitate the reaction
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiosemicarbazide moiety
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it might be explored for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including enzyme inhibition or receptor binding.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties
Pyridine derivatives: Compounds with pyridine rings and various substituents
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity not found in simpler compounds.
Properties
CAS No. |
127142-12-5 |
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Molecular Formula |
C15H15ClN6S2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15ClN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI Key |
XEFYKEQDPVBEGM-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
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